molecular formula C11H17FN2 B13298393 N-(2-Ethylbutyl)-6-fluoropyridin-2-amine

N-(2-Ethylbutyl)-6-fluoropyridin-2-amine

Cat. No.: B13298393
M. Wt: 196.26 g/mol
InChI Key: HSQDJXOEHQCIGP-UHFFFAOYSA-N
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Description

N-(2-Ethylbutyl)-6-fluoropyridin-2-amine is a chemical compound that belongs to the class of fluoropyridines. This compound is characterized by the presence of a fluorine atom attached to the pyridine ring and an ethylbutyl group attached to the nitrogen atom. Fluoropyridines are known for their diverse applications in medicinal chemistry, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethylbutyl)-6-fluoropyridin-2-amine typically involves the reaction of 6-fluoropyridin-2-amine with 2-ethylbutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, solvent recovery and recycling systems can be implemented to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethylbutyl)-6-fluoropyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: Reduced derivatives of this compound.

    Substitution: Substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-Ethylbutyl)-6-fluoropyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Ethylbutyl)-6-fluoropyridin-2-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoropyridin-2-amine: Lacks the ethylbutyl group, resulting in different chemical and biological properties.

    N-(2-Ethylbutyl)-pyridin-2-amine: Lacks the fluorine atom, affecting its reactivity and interactions.

Uniqueness

N-(2-Ethylbutyl)-6-fluoropyridin-2-amine is unique due to the presence of both the fluorine atom and the ethylbutyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced biological activity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C11H17FN2

Molecular Weight

196.26 g/mol

IUPAC Name

N-(2-ethylbutyl)-6-fluoropyridin-2-amine

InChI

InChI=1S/C11H17FN2/c1-3-9(4-2)8-13-11-7-5-6-10(12)14-11/h5-7,9H,3-4,8H2,1-2H3,(H,13,14)

InChI Key

HSQDJXOEHQCIGP-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CNC1=NC(=CC=C1)F

Origin of Product

United States

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